1,3-Dibromo-2-fluoro-4-methoxybenzene
Overview
Description
1,3-Dibromo-2-fluoro-4-methoxybenzene is an organic compound with the molecular formula C7H5Br2FO It is a derivative of benzene, characterized by the presence of two bromine atoms, one fluorine atom, and one methoxy group attached to the benzene ring
Mechanism of Action
Target of Action
As a benzene derivative, it likely interacts with various biological targets through electrophilic aromatic substitution .
Mode of Action
The mode of action of 1,3-Dibromo-2-fluoro-4-methoxybenzene involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Benzene derivatives are known to participate in various biochemical reactions, including electrophilic aromatic substitution .
Pharmacokinetics
Its physical properties such as its solid form and melting point (92 - 94°c) suggest that it may have specific pharmacokinetic characteristics .
Result of Action
As a benzene derivative, it may cause changes at the molecular level through electrophilic aromatic substitution .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solid form and specific melting point suggest that temperature could affect its stability and efficacy . Furthermore, safety information indicates that it should be stored in a dry room-temperature environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2-fluoro-4-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination and fluorination of 4-methoxybenzene. The reaction conditions often include the use of bromine or bromine-containing reagents and fluorine or fluorine-containing reagents under controlled temperatures and solvent conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromo-2-fluoro-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are typically used under mild conditions.
Major Products:
Substitution Reactions: Products include derivatives where bromine atoms are replaced by other functional groups.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
1,3-Dibromo-2-fluoro-4-methoxybenzene is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1,3-Dibromo-5-fluoro-2-methoxybenzene: Similar structure but with different positioning of the fluorine atom.
1,5-Dibromo-3-fluoro-2,4-dimethylbenzene: Contains additional methyl groups, altering its chemical properties.
Properties
IUPAC Name |
1,3-dibromo-2-fluoro-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENVIJYXNKATMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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